molecular formula C₂₂H₂₁Cl₂NO₁₀ B1158725 Aceclofenac Acyl-β-D-glucuronide

Aceclofenac Acyl-β-D-glucuronide

Cat. No.: B1158725
M. Wt: 530.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound possesses a defined molecular structure characterized by the conjugation of the parent drug aceclofenac with glucuronic acid through an acyl linkage. The compound exhibits a molecular formula of C22H21Cl2NO10 and a molecular weight of 530.31 g/mol. The systematic chemical name for this metabolite is (2S,3S,4S,5R,6S)-6-(2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.

The structural architecture of this compound incorporates several distinctive features that define its chemical behavior and biological activity. The glucuronic acid moiety attached to the aceclofenac backbone contains multiple hydroxyl groups positioned at the 3, 4, and 5 carbon positions of the pyranose ring, while the carboxylic acid functionality occupies the 2-position. The acyl linkage between the parent drug and glucuronic acid occurs through esterification, creating a chemically labile bond that contributes to the compound's reactivity profile.

The stereochemical configuration of the glucuronide portion maintains the β-D-configuration typical of physiological glucuronidation reactions. This stereochemical arrangement influences both the compound's physical properties and its interactions with biological systems, including its recognition by transport proteins and enzymatic systems involved in further metabolism or elimination.

Chemical Property Value Reference
Molecular Formula C22H21Cl2NO10
Molecular Weight 530.31 g/mol
Storage Temperature -20°C
Purity (HPLC) >95%

Role as a Phase II Metabolite of Aceclofenac

This compound formation represents a major phase II metabolic pathway for aceclofenac elimination in human subjects. The glucuronidation reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the carboxylic acid group of aceclofenac, facilitated by uridine diphosphate-glucuronosyltransferase enzymes. This conjugation reaction transforms the relatively lipophilic parent compound into a more hydrophilic metabolite, thereby enhancing its water solubility and facilitating elimination through renal and biliary pathways.

The metabolic formation of aceclofenac glucuronide follows the established mechanisms of phase II biotransformation, where the reaction proceeds through a compulsory ordered mechanism involving the initial binding of uridine diphosphate glucuronic acid to the glucuronosyltransferase enzyme, followed by substrate binding and subsequent conjugate formation. Research has demonstrated that multiple uridine diphosphate-glucuronosyltransferase isoforms contribute to aceclofenac glucuronidation, with different enzymes exhibiting varying catalytic efficiencies and substrate affinities.

Pharmacokinetic studies have revealed that glucuronidation represents a significant elimination pathway for aceclofenac, with the acyl glucuronide metabolite being readily detectable in biological fluids following drug administration. The formation of this metabolite occurs predominantly in hepatic tissue, although extrahepatic glucuronidation in intestinal and renal tissues may also contribute to overall metabolite formation. The efficiency of glucuronidation can be influenced by various factors, including genetic polymorphisms in glucuronosyltransferase enzymes, co-administered medications, and individual patient characteristics.

The disposition of this compound following its formation involves complex transport processes mediated by efflux and uptake transporters. Studies have shown that glucuronide metabolites of nonsteroidal anti-inflammatory drugs, including aceclofenac, serve as substrates for multiple transporter systems that facilitate their excretion from cells and ultimate elimination from the body. These transport processes are critical for maintaining cellular homeostasis and preventing accumulation of potentially reactive metabolites within tissues.

Significance of Acyl Glucuronides in Drug Metabolism and Toxicity

Acyl glucuronides, including this compound, occupy a unique position in drug metabolism due to their inherent chemical reactivity and potential for protein modification. Unlike many phase II metabolites that represent terminal detoxification products, acyl glucuronides retain electrophilic characteristics that enable them to participate in subsequent chemical reactions within biological systems. This reactivity stems from the susceptibility of the acyl-glucuronide linkage to hydrolysis and the potential for intramolecular acyl migration, which can generate reactive intermediates capable of forming covalent bonds with cellular macromolecules.

Research has established that acyl glucuronides can undergo several degradation pathways under physiological conditions, including direct hydrolysis to regenerate the parent compound and intramolecular rearrangement to form positional isomers. These transformation products may exhibit different biological activities compared to the parent glucuronide, potentially contributing to the overall pharmacological and toxicological profile of the drug. The kinetics of these degradation reactions are influenced by factors such as temperature, pH, and the presence of nucleophilic species in the biological environment.

The formation of covalent protein adducts represents a particularly significant aspect of acyl glucuronide reactivity. Studies have demonstrated that nonsteroidal anti-inflammatory drug acyl glucuronides, including those derived from structurally related compounds, can react with amino acid residues in proteins to form stable covalent modifications. These protein adducts may serve as neoantigens capable of triggering immune responses, potentially contributing to the idiosyncratic adverse reactions occasionally observed with nonsteroidal anti-inflammatory drug therapy.

Acyl Glucuronide Property Biological Significance Research Finding
Chemical Reactivity Protein Adduct Formation Covalent binding to cellular proteins demonstrated
Metabolic Stability Degradation Kinetics Half-life varies with structural features
Transport Recognition Cellular Excretion Multiple transporter substrates identified
Enterohepatic Circulation Drug Disposition Biliary excretion and reabsorption documented

The enterohepatic circulation of acyl glucuronides adds another layer of complexity to their biological significance. Following biliary excretion, these metabolites may undergo hydrolysis by intestinal bacterial enzymes, releasing the parent compound for potential reabsorption and contributing to sustained drug exposure. This recycling process can prolong the apparent half-life of the parent drug and may influence both therapeutic efficacy and the potential for adverse effects.

Recent investigations have revealed that acyl glucuronides may also interfere with the normal glucuronidation of endogenous substrates, potentially disrupting physiological homeostasis. This competitive inhibition can affect the metabolism of important endogenous compounds such as steroid hormones and bile acids, suggesting that acyl glucuronide formation may have broader biological consequences beyond simple drug elimination. Understanding these interactions has become increasingly important for predicting drug-drug interactions and optimizing therapeutic regimens in clinical practice.

Properties

Molecular Formula

C₂₂H₂₁Cl₂NO₁₀

Molecular Weight

530.31

Synonyms

2-[(2,6-Dichlorophenyl)-amino]benzeneacetic Acid Carboxymethyl Ester Acyl-β-D-Glucuronide; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Aceclofenac is primarily metabolized in the liver to form aceclofenac acyl-β-D-glucuronide, which is then excreted via bile. This metabolite exhibits significant pharmacological activity, contributing to the overall therapeutic effects of aceclofenac. The acyl glucuronide plays a crucial role in modulating the drug's efficacy and safety profile.

Therapeutic Applications

This compound has been studied for various therapeutic applications:

Pain Management

The primary application remains in pain management for conditions such as osteoarthritis and rheumatoid arthritis. Its ability to provide sustained release of the active drug through enterohepatic circulation enhances its analgesic properties.

Anti-inflammatory Effects

Research indicates that aceclofenac and its glucuronide metabolite can effectively reduce inflammation in various models of inflammatory diseases. The acyl glucuronide's role in local drug release in the gastrointestinal tract can be beneficial for treating localized inflammatory conditions .

Safety and Toxicity Assessments

Understanding the safety profile of this compound is critical due to concerns regarding NSAID-related gastrointestinal toxicity.

Toxicological Studies

Studies have indicated that high concentrations of acyl glucuronides can lead to cytotoxic effects in certain cell types. For instance, diclofenac acyl-β-D-glucuronide has been shown to induce cytotoxicity in glutathione-depleted hepatocytes, suggesting potential hepatotoxic risks associated with prolonged exposure .

Risk Assessment Frameworks

Recent investigations have focused on developing frameworks for assessing the risks associated with acyl glucuronides. These frameworks include:

  • In vitro assays : Evaluating the stability and reactivity of acyl glucuronides under various conditions.
  • Bioactivation studies : Identifying reactive intermediates that may contribute to toxicity through pathways such as transacylation and glycation .

Case Studies and Research Findings

Several studies have documented the implications of this compound in clinical settings:

StudyFindings
Wallace et al., 2010Demonstrated that inhibition of bacterial β-glucuronidase reduced intestinal toxicity associated with NSAIDs .
Boelsterli & Ramirez-Alcantara, 2011Investigated enterohepatic circulation and its impact on drug efficacy .
Cayman Chemical ReportHighlighted the cytotoxic effects of diclofenac acyl-β-D-glucuronide on colorectal adenocarcinoma cells .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronides

Structural and Physicochemical Properties

The table below highlights key differences in molecular features among aceclofenac acyl glucuronide and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Aceclofenac Acyl-β-D-glucuronide C22H21Cl2NO10 530.31 Not available Dichlorophenyl group, glucuronic acid
Diclofenac Acyl-β-D-glucuronide C20H19Cl2NO8 472.27 64118-81-6 Dichlorophenyl group, shorter carbon chain
Ibuprofen Acyl-β-D-glucuronide C19H26O8 382.40 115075-59-7 Isobutylphenyl group, no chlorine atoms
Clopidogrel Acyl-β-D-glucuronide C24H26ClNO8S ~540.0 (estimated) Not available Thieno-pyridine ring, chlorine substitution
Acemetacin Acyl-β-D-glucuronide C27H26ClNO12 591.96 1260603-31-3 Chlorinated indole-acetic acid backbone

Key Observations :

  • Aceclofenac and diclofenac glucuronides share dichlorophenyl groups, but aceclofenac’s larger molecular weight reflects additional substituents.
  • Ibuprofen’s glucuronide lacks chlorine, contributing to its lower molecular weight and distinct solubility profile (density: 1.34 g/cm³; melting point: 26–28°C) .

Pharmacological and Metabolic Roles

Enzyme Interactions:
  • Clopidogrel Acyl-β-D-glucuronide and Gemfibrozil 1-O-β-glucuronide are potent time-dependent inhibitors of CYP2C8 , leading to clinically significant drug-drug interactions (DDIs) with substrates like repaglinide .
  • Diclofenac Acyl-β-D-glucuronide contributes to sequential oxidative metabolism, generating reactive intermediates that may influence drug-induced liver injury (DILI) .
  • This compound: No direct evidence of CYP2C8 inhibition is reported in the provided data, suggesting a lower DDI risk compared to clopidogrel or gemfibrozil metabolites.
Stability and Reactivity:
  • Acyl glucuronides are prone to hydrolysis and protein adduct formation.

Preparation Methods

Reaction Mechanism and Steps

  • Activation of Glucuronic Acid : Allyl glucuronate (23 ) is prepared as a protected intermediate to prevent unwanted side reactions during conjugation.

  • Mitsunobu Coupling : Aceclofenac (free acid form) reacts with allyl glucuronate under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form the β-glycosidic bond. This step ensures stereoselective formation of the β-D-configuration, critical for biological activity.

  • Deprotection : The allyl group is removed via palladium(0)-catalyzed cleavage, yielding the pure acyl glucuronide. This step requires meticulous control to avoid degradation of the acid-labile glucuronide.

Key Data:

ParameterValueSource
Yield (Mitsunobu step)65–75%
Deprotection Efficiency>90%
Final Purity (HPLC)>95%

This method ensures high stereochemical fidelity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Purification and Stability Optimization

Acyl glucuronides are prone to hydrolysis and acyl migration under physiological conditions, necessitating rigorous purification and storage protocols.

Chromatographic Purification

  • Reverse-Phase HPLC : Employed with C18 columns and acetonitrile/water gradients (0.1% formic acid) to separate the target compound from byproducts.

  • Lyophilization : The purified product is freeze-dried to enhance stability, with residual solvents monitored via gas chromatography.

Stability Considerations

  • pH Sensitivity : Degradation accelerates at neutral or alkaline pH, requiring synthesis and storage in acidic buffers (pH 4.0–5.0).

  • Temperature Control : Long-term storage at -20°C minimizes hydrolysis, while shipping at ambient temperature is permissible for short durations.

Degradation Kinetics:

ConditionHalf-Life (37°C)Source
pH 7.4 (buffer)2.5 hours
pH 5.0 (buffer)48 hours

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the β-D-configuration via anomeric proton coupling constants (J = 7–8 Hz).

  • Mass Spectrometry : HRMS data (observed m/z 529.05 for [M-H]⁻) align with the theoretical molecular weight (530.31 g/mol).

Impurity Profiling

  • Acyl Migration Products : Detected via ion-pair chromatography using tetrabutylammonium phosphate.

  • Free Aceclofenac : Quantified using UV detection at 275 nm, with limits of detection (LOD) <0.1%.

ParameterIndustrial Scale ValueSource
Batch Size1–5 kg
Purity Specification>95% (HPLC)
Residual Solvents<50 ppm (acetonitrile)

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Aceclofenac Acyl-β-D-glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key parameters include:

  • Chromatographic separation : Use reversed-phase C18 columns with mobile phases optimized for polar metabolites.
  • Mass detection : Employ multiple reaction monitoring (MRM) transitions specific to the molecular ion of this compound (C₂₂H₂₁Cl₂NO₁₀) and its fragments.
  • Validation : Include calibration curves in relevant matrices (e.g., plasma, urine) with precision (CV <15%) and accuracy (80–120%) benchmarks .

Q. How is this compound synthesized and characterized in vitro?

  • Methodological Answer :

  • Synthesis : Incubate Aceclofenac with human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A3, UGT2B7) in the presence of uridine 5′-diphosphoglucuronic acid (UDPGA).
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) for stereochemical assignment and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed using HPLC-UV with diode-array detection .

Advanced Research Questions

Q. What experimental approaches are used to assess drug-drug interactions (DDIs) mediated by this compound with CYP450 enzymes?

  • Methodological Answer :

  • CYP Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP2C8, CYP3A4) to determine IC₅₀ values. For example:
  • Pre-incubate this compound with CYP2C8 and a probe substrate (e.g., paclitaxel).
  • Quantify metabolite formation via LC-MS/MS to calculate inhibition potency.
  • Time-dependent inactivation (TDI) : Evaluate enzyme inactivation kinetics by measuring residual CYP activity after pre-incubation with the metabolite. Note differences in enzyme sources (e.g., HLMs vs. recombinant Supersomes) that may affect results .

Q. How can researchers resolve discrepancies in CYP2C8 inactivation data across enzyme sources for acyl glucuronides?

  • Methodological Answer :

  • Source Comparison : Test this compound in HLMs, Bactosomes, and multiple lots of recombinant Supersomes to identify source-specific variability.
  • Mechanistic Studies : Assess nonspecific binding, inhibitor stability (e.g., hydrolysis to parent drug), and cofactor interactions.
  • Orthogonal Validation : Use in silico docking to confirm active-site binding and correlate with in vitro findings .

Q. What in vitro models are appropriate for evaluating the cytotoxic potential of this compound?

  • Methodological Answer :

  • Cell Models : Use renal proximal tubule cells (e.g., LLC-PK1) or hepatocytes to assess organ-specific toxicity.
  • Endpoints : Measure lactate dehydrogenase (LDH) release, caspase-3 activation (apoptosis), and mitochondrial membrane potential. Compare toxicity to the parent drug (Aceclofenac) and other NSAID acyl glucuronides (e.g., Diclofenac Acyl-β-D-glucuronide) .

Q. How does the stability of this compound under physiological conditions impact its pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the metabolite in buffer (pH 7.4) and human plasma at 37°C. Quantify degradation products (e.g., Aceclofenac) via LC-MS/MS.
  • Isomerization Analysis : Monitor acyl migration (α/β anomer formation) using chiral chromatography.
  • Correlation with Toxicity : Link instability to transient exposure peaks or reactive intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the anti-inflammatory activity of acyl glucuronides versus their parent drugs?

  • Methodological Answer :

  • Target-Specific Assays : Test this compound in TRPA1 calcium flux assays (similar to indomethacin acyl glucuronide) to assess receptor antagonism.
  • In Vivo Correlation : Compare metabolite plasma levels with pharmacodynamic endpoints (e.g., paw edema reduction in rodent models). Note that glucuronidation may reduce target engagement despite structural similarity to the parent drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.